REACTION_CXSMILES
|
[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][CH2:7][C:8]([O:10][CH2:11][CH3:12])=[O:9].[CH:13](OCC)=[O:14].[H-].[Na+].O>C(COC)OC>[O:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[CH2:6][CH:7]([CH:13]=[O:14])[C:8]([O:10][CH2:11][CH3:12])=[O:9] |f:2.3|
|
Name
|
|
Quantity
|
33.77 g
|
Type
|
reactant
|
Smiles
|
O1C(=CC=C1)CCC(=O)OCC
|
Name
|
|
Quantity
|
22.22 g
|
Type
|
reactant
|
Smiles
|
C(=O)OCC
|
Name
|
|
Quantity
|
8.45 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C(OC)COC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
with stirring to
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
TEMPERATURE
|
Details
|
a pre-cooled
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature below 0° C.
|
Type
|
ADDITION
|
Details
|
throughout the addition
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
re-extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
These second ethyl acetate extracts were combined dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated at reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
O1C(=CC=C1)CC(C(=O)OCC)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 19 g | |
YIELD: CALCULATEDPERCENTYIELD | 48.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |